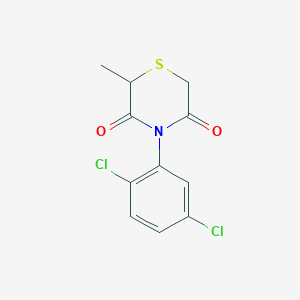
4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione” is a complex organic molecule. It contains a thiomorpholine ring, which is a six-membered ring with one sulfur atom, one nitrogen atom, and four carbon atoms. The ring is substituted with a 2,5-dichlorophenyl group at the 4-position and a methyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing the thiomorpholine ring are known to participate in a variety of chemical reactions. For example, the sulfur atom in the ring can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a variety of laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .科学的研究の応用
Cytotoxic Activity in Cancer Research
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines, such as MDA-MB-231 (triple negative breast cancer), A549 (non-small cell lung cancer), and MIA PaCa-2 (pancreatic adenocarcinoma). The results have shown promising potential, indicating that this compound could be a candidate for further investigation as a chemotherapeutic agent .
Crystal Structure Analysis
The crystal structure of this compound provides valuable insights into its molecular configuration and arrangement. This information is crucial for understanding the compound’s chemical behavior and interactions, which can be applied in material science and pharmaceuticals .
Density Functional Theory (DFT) Studies
DFT studies offer theoretical predictions about the electronic structure and properties of the compound. These studies are essential for predicting reactivity, stability, and other chemical properties that are important in the design of new drugs and materials .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly useful in the field of drug design to predict the interaction between drugs and their protein targets .
Synthesis and Characterization
The synthesis process of this compound under microwave irradiation and its subsequent characterization through various techniques like FT-IR, NMR, and mass spectroscopy are of significant interest in synthetic chemistry. This knowledge aids in the development of new synthetic methodologies and the discovery of novel compounds with potential applications .
Hirshfeld Surface Analysis
The Hirshfeld surface analysis is utilized to visualize the reliability of the crystal package. This method is important in crystallography to understand intermolecular interactions and packing within a crystal structure .
Pharmacognosy Applications
Given the compound’s potential biological activities, it may also have applications in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources. The compound’s structure could serve as a model for the synthesis of new natural product-like compounds with therapeutic properties .
Chemical Education and Research Methodology
The compound’s synthesis and analysis can serve as an excellent case study in chemical education, demonstrating practical applications of various analytical and synthetic techniques. It also exemplifies the interdisciplinary nature of modern chemical research, combining organic synthesis, computational chemistry, and biological testing .
作用機序
Target of Action
Compounds with similar structures have been found to target enzymes like methionine aminopeptidase and Cyclin-dependent kinase 2 . These enzymes play crucial roles in protein synthesis and cell cycle regulation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby altering the enzyme’s activity and leading to changes in cellular processes .
Biochemical Pathways
The downstream effects would depend on the specific context and could range from changes in protein expression to alterations in cell proliferation .
Pharmacokinetics
Similar compounds have been found to have varying absorption and distribution profiles, with some showing relatively stable presence in the bloodstream . These properties can significantly impact the bioavailability and overall effectiveness of the compound.
Result of Action
Based on its potential targets, it could lead to changes in protein synthesis and cell cycle regulation, potentially affecting cellular growth and proliferation .
Safety and Hazards
将来の方向性
The future directions for research on a compound like this could include further studies to determine its potential uses. For example, it might be tested for biological activity to see if it has potential as a pharmaceutical drug. Alternatively, it could be tested for other types of activity, such as catalytic activity or fluorescence .
特性
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVSRZFYJFWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

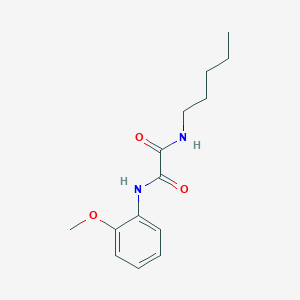

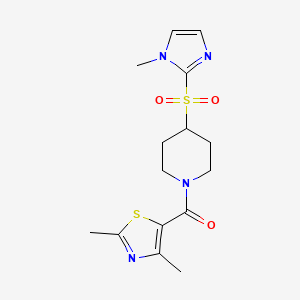


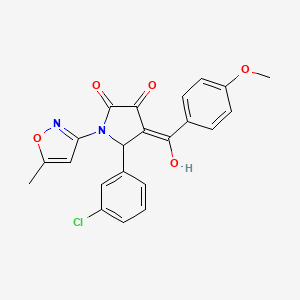
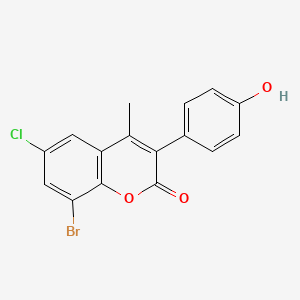
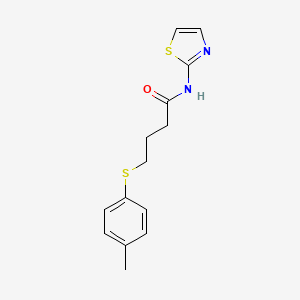
![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
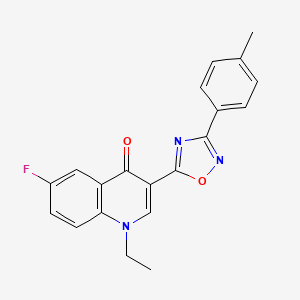
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
